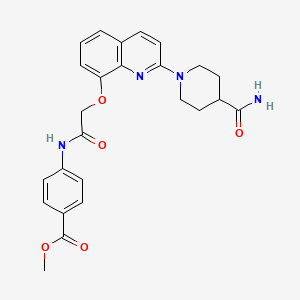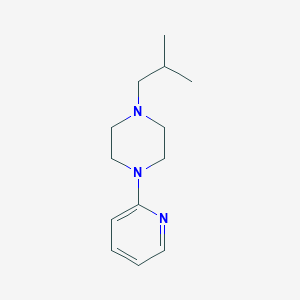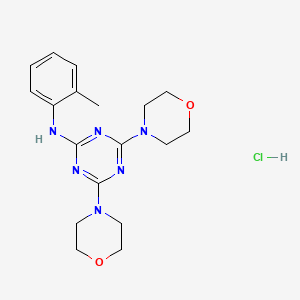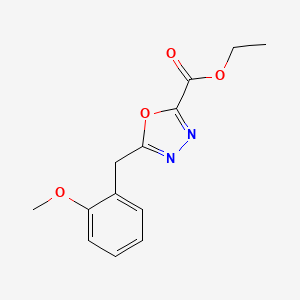
2-Methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylbutan-1-amine hydrochloride, also known as (S)-2-methylbutan-1-amine hydrochloride, is a chemical compound with the molecular formula C5H14ClN . The 2-methylbutan-1-amine molecule contains a total of 18 bonds. There are 5 non-H bonds, 2 rotatable bonds, and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of amines like 2-Methylbutan-1-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide formed (i.e., the Gabriel synthesis) .Molecular Structure Analysis
The molecular structure of 2-Methylbutan-1-amine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 18 bonds, including 5 non-H bonds, 2 rotatable bonds, and 1 primary amine (aliphatic) . The 2D chemical structure image of 2-methylbutan-1-amine is also called a skeletal formula, which is the standard notation for organic molecules .Scientific Research Applications
Organic Synthesis
2-Methylbutan-1-amine hydrochloride is often used as an intermediate in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceutical Intermediate
This compound serves as a pharmaceutical intermediate , meaning it’s used in the production of various pharmaceutical drugs. The specifics of these drugs are proprietary to the pharmaceutical companies that produce them.
Asymmetric Synthesis
In the field of asymmetric synthesis, (S)-2-Methylbutan-1-amine hydrochloride is used as a chiral building block . Asymmetric synthesis is crucial in the pharmaceutical industry because many drugs are more effective in one enantiomeric form than the other.
Material Science
In material science, this compound could be used in the synthesis of new materials. While the specifics are not mentioned in the search results, it’s common for such compounds to be used in creating polymers, resins, or other materials .
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of a mixture . It can serve as a solvent or a component of the mobile phase, depending on the specific type of chromatography being used.
Analytical Chemistry
In analytical chemistry, 2-Methylbutan-1-amine hydrochloride can be used as a standard for various types of analysis . For example, it might be used in gas chromatography or mass spectrometry to help identify and quantify other compounds.
properties
IUPAC Name |
2-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKTHZFBOANFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutan-1-amine hydrochloride | |
CAS RN |
22008-61-3 |
Source


|
| Record name | 2-methylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)







![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)